molecular formula C10H12ClFN2O B1474215 4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline CAS No. 1803603-63-5

4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline

Cat. No.: B1474215
CAS No.: 1803603-63-5
M. Wt: 230.66 g/mol
InChI Key: HJLPTQSIBBWPSN-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline is a useful research compound. Its molecular formula is C10H12ClFN2O and its molecular weight is 230.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-3-fluoro-2-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFN2O/c11-7-1-2-8(13)10(9(7)12)14-3-5-15-6-4-14/h1-2H,3-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLPTQSIBBWPSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H11_{11}ClF1_{1}N2_{2}O
  • CAS Number : 1803603-63-5

This compound features a chloro and fluoro substituent on the aromatic ring, along with a morpholine group, which is known to influence its biological interactions.

Inhibition of DNA-Dependent Protein Kinase (DNA-PK)

Research indicates that compounds similar to this compound can inhibit DNA-PK activity. DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is vital for repairing double-strand breaks in DNA. Inhibition of this kinase can lead to an accumulation of DNA damage in cancer cells, potentially inhibiting their proliferation.

Interaction with Cytochrome P450 Enzymes

The compound has shown interactions with cytochrome P450 enzymes, which are essential for drug metabolism. Such interactions may result in altered metabolic pathways, affecting the pharmacokinetics of co-administered drugs.

Antiproliferative Effects

Several studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results demonstrate varying degrees of efficacy:

Cell Line IC50_{50} (µM) Notes
MCF-77.00Moderate activity against breast cancer
HepG25.50Significant reduction in viability
HT-296.00Effective against colorectal cancer

These values suggest that the compound exhibits significant antiproliferative properties, particularly against HepG2 liver cancer cells .

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of various morpholine derivatives, including this compound. The compound was found to inhibit cell growth in vitro and showed promise in reducing tumor size in xenograft models when administered at specific dosages .

Clinical Implications

The inhibition of DNA-PK by this compound suggests potential applications in combination therapies for cancer treatment, where enhancing DNA damage response could improve therapeutic outcomes. Further studies are warranted to explore its efficacy in clinical settings and its potential side effects .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
The compound has been investigated for its potential as an anti-tumor agent. Research indicates that derivatives of this compound can act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the development of several cancers. For instance, related compounds have shown significant antiproliferative effects against various cancer cell lines, suggesting that 4-chloro-3-fluoro-2-(morpholin-4-yl)aniline could be developed into a therapeutic agent for cancer treatment .

Enzyme Inhibition Studies
Studies have demonstrated that this compound can inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair mechanisms. The inhibition of DNA-PK leads to the accumulation of DNA damage in cancer cells, thereby inhibiting their proliferation. This mechanism highlights the compound's potential in cancer therapy by targeting critical pathways involved in tumor growth and survival.

Biochemical Research

Biochemical Pathways
The compound interacts with various enzymes and proteins, influencing their activity. For example, it has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which plays a vital role in cell growth and differentiation. Such interactions can lead to altered gene expression profiles and changes in cellular metabolism, making it a valuable tool for studying cellular processes.

Chemical Reactions
this compound can undergo several chemical reactions, including oxidation and substitution reactions. These reactions can yield various derivatives that may possess distinct biological activities. Understanding these reactions is essential for developing new compounds with enhanced properties for research and therapeutic applications.

Industrial Applications

Synthesis of Specialty Chemicals
In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to be used in the production of specialty chemicals and materials with specific properties. The compound's ability to participate in nucleophilic aromatic substitution reactions makes it versatile for creating various derivatives tailored for specific applications .

Case Studies and Research Findings

Study/Research Findings Application Area
Inhibition of DNA-PK Demonstrated potent inhibition leading to increased DNA damage in cancer cellsCancer therapy
Antitumor activity against cell lines Significant antiproliferative effects observedMedicinal chemistry
Modulation of MAPK pathway Influences cell growth and differentiationBiochemical research
Synthesis routes explored Various chemical reactions yielding new derivativesIndustrial applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-3-fluoro-2-(morpholin-4-yl)aniline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.